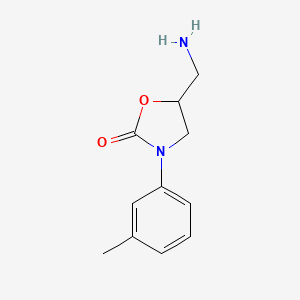

5-(Aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

5-(aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-3-2-4-9(5-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWOHVWKOWVRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(OC2=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the oxazolidinone ring.

Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the oxazolidinone ring reacts with a methylphenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can target the oxazolidinone ring, potentially converting it to an amino alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of amino alcohols.

Substitution: Formation of substituted oxazolidinones with various functional groups.

Scientific Research Applications

Structural Characteristics

The oxazolidinone ring structure is crucial for the biological activity of this compound. The presence of the amino and methylphenyl groups contributes to its pharmacological properties.

Antimicrobial Activity

5-(Aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one has shown potential as an antimicrobial agent. The oxazolidinone class is known for its effectiveness against Gram-positive bacteria, primarily through the inhibition of protein synthesis by binding to the bacterial ribosome.

Research Findings :

- Studies have demonstrated that related oxazolidinone derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecium .

- The mechanism involves interference with the initiation complex of protein synthesis, thereby preventing bacterial growth.

Anticancer Properties

Recent investigations highlight the anticancer potential of this compound. Oxazolidinones have been observed to induce apoptosis in various cancer cell lines.

Mechanism of Action :

- The compound may modulate signaling pathways associated with cell proliferation and apoptosis. For instance, it can influence the expression of pro-apoptotic and anti-apoptotic proteins .

Case Study :

- A study on a structurally similar oxazolidinone derivative indicated cytotoxic effects against FaDu hypopharyngeal tumor cells, suggesting that modifications can enhance biological activity .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. It may inhibit inflammatory pathways, reducing cytokine production and promoting healing processes.

Mechanism :

- By targeting specific inflammatory mediators, the compound can potentially alleviate conditions such as arthritis and other inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics.

Toxicological Profile

Initial toxicity assessments indicate that the compound does not exhibit significant toxicity at therapeutic doses; however, comprehensive studies are necessary to establish safety profiles and long-term effects .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is achieved by binding to the 50S subunit of the ribosome, preventing the formation of the initiation complex and subsequent protein elongation. The compound’s unique structure allows it to evade common resistance mechanisms, making it a valuable candidate for antibiotic development.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs, focusing on substituent variations and their implications:

Key Observations :

- Position 3 : Substitution with halogenated aryl groups (e.g., 3-chlorophenyl in ) increases lipophilicity and may enhance blood-brain barrier penetration compared to the 3-methylphenyl group.

- Position 5: Aminomethyl derivatives exhibit antimicrobial activity, while halogenated methyl groups (e.g., bromo-/chloromethyl in ) are reactive handles for further functionalization.

Physicochemical and Crystallographic Data

- Crystallography: Compounds like the morpholin-4-ylmethyl derivative () exhibit chair conformations in the oxazolidinone ring and intramolecular hydrogen bonding (N–H⋯O), stabilizing the structure.

- Thermal Stability: Halogenated derivatives (e.g., bromomethyl in ) show lower thermal stability due to weaker C–Br bonds compared to aminomethyl analogs.

Biological Activity

5-(Aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent studies.

- Chemical Name : this compound

- CAS Number : 1082278-66-7

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 206.24 g/mol

Antimicrobial Activity

Recent studies have demonstrated that oxazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have been evaluated for their activity against Gram-positive bacteria. Notably:

- Efficacy Against Staphylococcus aureus : One study found that certain oxazolidinone derivatives displayed superior antimicrobial activity compared to traditional antibiotics like chloramphenicol. Compound 16 from a related study showed better efficacy with an IC50 value lower than that of chloramphenicol against Staphylococcus aureus .

Anticancer Activity

The potential anticancer effects of oxazolidinones have also been explored. Research indicates that these compounds can induce apoptosis in various cancer cell lines:

- Mechanism of Action : The mechanism often involves the disruption of cellular membranes and induction of cell cycle arrest, leading to increased apoptosis rates in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of oxazolidinones is closely linked to their chemical structure. Modifications at specific positions on the oxazolidinone ring can enhance or reduce their activity:

| Compound | Structural Modification | Antimicrobial Activity (IC50) | Notes |

|---|---|---|---|

| Compound 16 | -NH2 group at position 5 | < 10 µM against S. aureus | Better than chloramphenicol |

| Compound A | Methyl substitution at position 3 | > 20 µM | Moderate activity |

This table illustrates how slight changes in the chemical structure can significantly impact biological efficacy.

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of oxazolidinone derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications leading to increased lipophilicity enhanced membrane penetration and subsequently increased antimicrobial potency .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various oxazolidinone derivatives on cancer cell lines. It was found that while some compounds exhibited desirable anticancer properties, others showed significant cytotoxicity at therapeutic concentrations, emphasizing the need for careful evaluation during drug development .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, toxicity studies revealed that some derivatives could exhibit mutagenic effects at higher concentrations:

Q & A

Q. Table 1. Comparison of Analytical Techniques for Structural Confirmation

Q. Table 2. Synthetic Yield Optimization for Aziridine/CO₂ Coupling

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| ZnCl₂ | DMF | 60 | 82 | |

| Mg(OTf)₂ | THF | 80 | 75 | |

| None (thermal) | Toluene | 100 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.